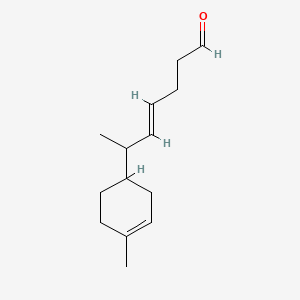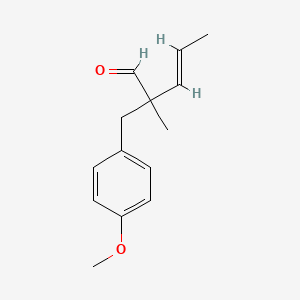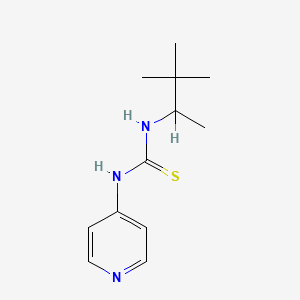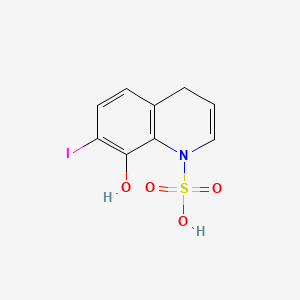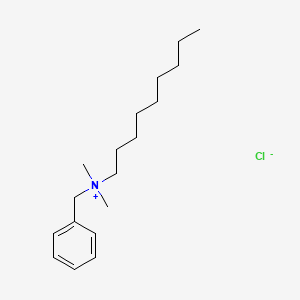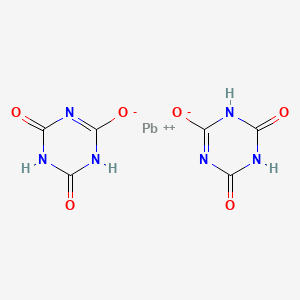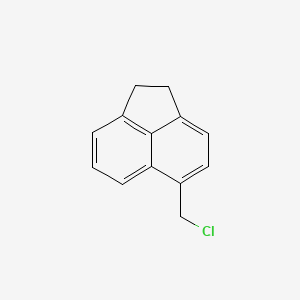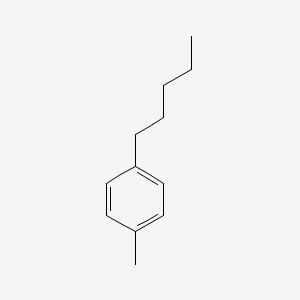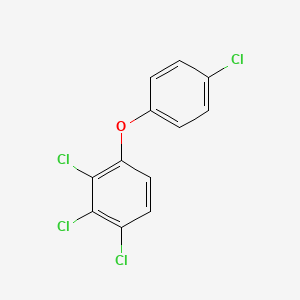
Thiobis(tert-octane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiobis(tert-octane) is an organic compound with the molecular formula C16H34S. It is a sulfur-containing compound, specifically a thioether, which means it has a sulfur atom bonded to two alkyl groups. This compound is known for its hydrophobic properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiobis(tert-octane) can be synthesized through the reaction of tert-octyl alcohol with sulfur. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the thioether bond. One common method involves heating tert-octyl alcohol with sulfur in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, thiobis(tert-octane) is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous feeding of tert-octyl alcohol and sulfur into the reactor, where they react under elevated temperatures and pressures. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Thiobis(tert-octane) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Thiobis(tert-octane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism by which thiobis(tert-octane) exerts its effects involves its ability to interact with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, which can lead to the stabilization of reactive intermediates. This property makes it useful as an antioxidant and stabilizer in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Thiobis(2-tert-butyl-5-methylphenol): Another thioether with similar antioxidant properties.
Thiazoles: Compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities.
Uniqueness
Thiobis(tert-octane) is unique due to its specific structure, which provides it with distinct hydrophobic and stabilizing properties. Its ability to form stable thioether bonds makes it particularly useful in industrial applications where stability and resistance to oxidation are crucial.
Propriétés
Numéro CAS |
94247-13-9 |
|---|---|
Formule moléculaire |
C16H34S |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylheptan-2-ylsulfanyl)heptane |
InChI |
InChI=1S/C16H34S/c1-7-9-11-13-15(3,4)17-16(5,6)14-12-10-8-2/h7-14H2,1-6H3 |
Clé InChI |
XPWXJHSMVFIGHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)SC(C)(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



